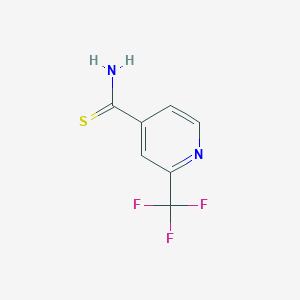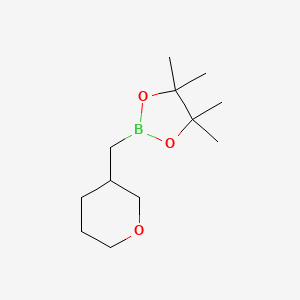
4,4,5,5-Tetramethyl-2-((tetrahydro-2H-pyran-3-yl)methyl)-1,3,2-dioxaborolane
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-((tetrahydro-2H-pyran-3-yl)methyl)-1,3,2-dioxaborolane, also known as THP-methyl-dioxaborolane (THPMD), is a novel boron-based compound that has gained significant attention in the scientific community due to its wide range of applications and potential for further development. THPMD was first synthesized in the laboratory of Professor William R. Roush at Stanford University in 2010 and has since been studied for its potential uses in drug discovery, catalysis, and biotechnology.
Applications De Recherche Scientifique
Organic Synthesis
This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . It facilitates the formation of carbon-carbon bonds, which is fundamental in constructing complex organic molecules. Its stability and reactivity make it suitable for cross-coupling reactions to synthesize pharmaceuticals, agrochemicals, and organic materials.
Protodeboronation Research
It is involved in studies of protodeboronation , a process where the boron moiety is removed from molecules . This is significant in fine-tuning the properties of synthetic compounds and in the purification of chemical products.
Homologation Reactions
(Tetrahydro-2H-pyran-3-yl)methylboronic acid pinacol ester is used in homologation reactions where it helps in chain-lengthening processes . This is particularly useful in the synthesis of complex organic molecules with precise carbon chain lengths.
Radical Chemistry
The compound finds application in radical chemistry , where it participates in radical-polar crossover reactions . These reactions are pivotal in creating novel organic compounds with unique structures and functionalities.
Total Synthesis
Lastly, it is employed in the total synthesis of natural products and pharmaceuticals . Its versatility allows for the construction of complex molecular architectures, which is a critical aspect of synthetic organic chemistry.
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxan-3-ylmethyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)8-10-6-5-7-14-9-10/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRHDHDJIZSQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-((tetrahydro-2H-pyran-3-yl)methyl)-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



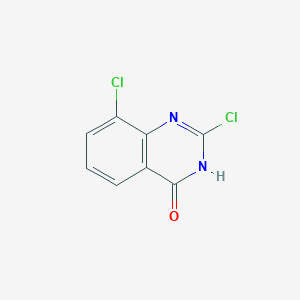
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1461072.png)

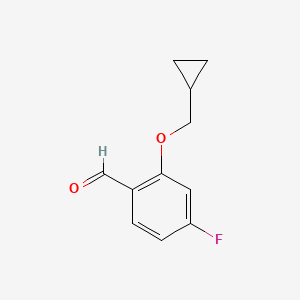
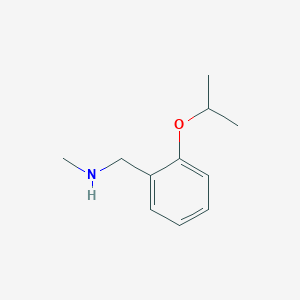

![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1461080.png)


![2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1461085.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1461089.png)
![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride](/img/structure/B1461090.png)
